Alkenes, C10-13

Description

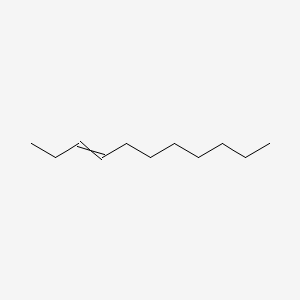

Structure

2D Structure

3D Structure

Properties

CAS No. |

85535-87-1 |

|---|---|

Molecular Formula |

C11H22 |

Molecular Weight |

154.29 g/mol |

IUPAC Name |

undec-3-ene |

InChI |

InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h5,7H,3-4,6,8-11H2,1-2H3 |

InChI Key |

SDTYFWAQLSIEBH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC=CCC |

Origin of Product |

United States |

Ii. Synthesis Methodologies for C10 13 Alkenes

Industrial-Scale Synthetic Routes

Oligomerization of Shorter Chain Alkenes for C10-13 Production

Oligomerization is a chemical process that combines a few monomer units to create a short-chain polymer, or oligomer. ijeast.com In the context of C10-13 alkene production, this involves the catalytic combination of smaller alkenes, most notably ethylene (B1197577). wikipedia.org

The oligomerization of ethylene is a cornerstone of industrial alpha-olefin production. google.com Processes like the Shell Higher Olefin Process (SHOP) utilize a nickel-phosphine complex catalyst to polymerize ethylene into a mixture of even-numbered alpha-olefins. wikipedia.org While these processes produce a range of olefins, specific fractions, including C10 alkenes, are of significant commercial interest. engineeringness.com

The reaction conditions, such as temperature and pressure, along with the choice of catalyst, can influence the distribution of the resulting alkene chain lengths. core.ac.uk For instance, Ziegler-Natta catalysts, typically composed of a transition metal compound and an organoaluminum compound, are also employed for ethylene oligomerization, leading to linear, high-molecular-weight polyethylene. libretexts.org However, by controlling the reaction parameters, the process can be steered towards the production of shorter-chain alpha-olefins. mdpi.com

Some chromium-based catalysts have been shown to be highly selective for ethylene trimerization to 1-hexene (B165129), but can also produce C10 alkenes as secondary products from the coupling of two ethylene molecules with the initially formed 1-hexene. nih.gov The product distribution can often be described by a Schulz-Flory distribution, which is a statistical model for the chain lengths produced in such polymerization reactions. google.com

Table 1: Examples of Catalysts and Processes for Ethylene Oligomerization

| Process/Catalyst Type | Catalyst Composition Example | Typical Products |

|---|---|---|

| Shell Higher Olefin Process (SHOP) | Nickel-phosphine complex | Linear alpha-olefins (C4-C20+) |

| Ziegler-Natta | TiCl4 + Et3Al | Linear alpha-olefins |

This table provides a summary of common industrial processes and catalyst types used for the oligomerization of ethylene to produce a range of alpha-olefins, including those in the C10-C13 range.

Co-oligomerization involves reacting two or more different alkenes to produce a desired range of products. nih.gov This strategy offers a route to produce odd-numbered and more branched alkenes, which can be advantageous for certain applications. For example, the co-oligomerization of ethylene with other alpha-olefins like 1-hexene or 1-heptene (B165124) can be used to generate C10, C11, and C13 alkenes. nih.gov

In one study, the co-oligomerization of ethylene and 1-heptene using a chromium catalyst yielded a product mixture containing a significant proportion of C11 olefins, along with smaller amounts of C10 and C13 olefins. nih.gov This demonstrates the potential of co-oligomerization to selectively produce hydrocarbons within the C10-C13 range. nih.gov The product distribution in these reactions is influenced by the ratio of the co-monomers and the reaction conditions. kit.edu

Alkene Metathesis for Tailored C10-13 Distributions

Alkene metathesis is a powerful organic reaction that involves the redistribution of alkene fragments by the cleavage and reformation of carbon-carbon double bonds. wikipedia.org This method provides a high degree of control over the final product distribution and is particularly useful for producing specific alkene chain lengths. google.comgoogle.com

Cross-metathesis involves the reaction of two different alkenes. scielo.br In the context of producing C10-13 alkenes, this often involves the reaction of long-chain unsaturated fatty acids or their esters with shorter-chain alkenes. google.comscielo.br Fatty acids derived from plant oils, which typically have a chain length of 18 carbon atoms, can be shortened to the desired C10-C14 range through cross-metathesis with lower olefins like ethene or butene. scielo.br

For example, the ethenolysis (cross-metathesis with ethylene) of methyl oleate, a common C18 fatty acid ester, yields 1-decene (B1663960) and methyl 9-decenoate, both valuable C10 compounds. researchgate.net By selecting different short-chain alkenes, the chain length of the resulting products can be precisely controlled. google.com Ruthenium-based catalysts, such as Grubbs catalysts, are often employed for these reactions due to their high activity and tolerance for various functional groups. acs.org

Table 2: Examples of Cross-Metathesis Reactions for C10-C13 Alkene Production

| Fatty Acid/Ester | Cross-Metathesis Partner | Key Products |

|---|---|---|

| Methyl Oleate (C18) | Ethene | 1-Decene, Methyl 9-decenoate |

| Methyl Oleate (C18) | 2-Butene | C11 and C13 esters |

This table illustrates how cross-metathesis of common fatty acid derivatives with different short-chain alkenes can be used to synthesize alkenes and esters within or near the C10-C13 range.

A key advantage of using metathesis for the synthesis of C10-C13 alkenes is the ability to control the distribution of carbon atoms in the final product mixture. google.com By carefully selecting the fatty acid feedstock and the short-chain alkene partner, it is possible to produce mixtures with specific distributions, such as bimodal, peaked, or skewed distributions. google.com This level of control is difficult to achieve with traditional methods like the dehydrogenation of paraffins derived from kerosene. google.com

For instance, by reacting oleic acid with a specific mixture of 2-butene, 3-hexene, and 4-octene, a C11 and C13 alkene mixture with a random distribution and a specific average number of carbon atoms can be synthesized. google.com This tunability allows for the production of alkene mixtures tailored for specific applications, such as the synthesis of linear alkylbenzene sulfonates for detergents, where the properties of the final product are highly dependent on the alkyl chain length distribution. google.com

Bio-based and Sustainable Synthesis Approaches

The drive for sustainable chemical production has spurred significant research into bio-based methods for generating alkenes. Metabolic engineering of microorganisms presents a promising alternative to traditional petrochemical routes, utilizing renewable feedstocks to produce valuable oleochemicals.

Metabolic Engineering of Microorganisms for Alkene Biosynthesis

Microbial cells can be engineered to become efficient factories for producing specific hydrocarbons, including C10-13 alkenes. nih.gov This involves introducing and optimizing novel biosynthetic pathways within host organisms like Escherichia coli or Saccharomyces cerevisiae. frontiersin.orgchalmers.se While some microorganisms naturally produce alkanes and alkenes, their native production levels are typically very low, necessitating metabolic engineering to achieve commercially viable titers. nih.govresearchgate.net

Enzymatic Pathways for Alkane and Alkene Production

Several enzymatic pathways, primarily originating from fatty acid metabolism, have been identified and harnessed for alkene biosynthesis. frontiersin.orgbiofueljournal.com These pathways involve distinct enzymes that convert fatty acid precursors into terminal or internal alkenes.

Key enzymatic pathways include:

Decarboxylation of Fatty Acids: This is a direct route to terminal alkenes (1-alkenes). The cytochrome P450 enzyme OleTJE, originally found in Jeotgalicoccus species, catalyzes the conversion of free fatty acids into corresponding C-1 terminal olefins. frontiersin.orgoup.com Other enzymes, such as the non-heme iron oxidases UndA and UndB from Pseudomonas species, also perform this oxidative decarboxylation, with a preference for medium-chain fatty acids (C10-C14), making them highly relevant for C10-C13 alkene synthesis. researchgate.netoup.com

Aldehyde-Deformylating Oxygenase (ADO) Pathway: This two-step pathway first reduces a fatty acyl-ACP (acyl carrier protein) to a fatty aldehyde via an acyl-ACP reductase (AAR). frontiersin.orgbiofueljournal.com Subsequently, an aldehyde-deformylating oxygenase (ADO) converts the aldehyde to a C-1 alkane or alkene. frontiersin.orgresearchgate.net

Head-to-Head Condensation (OleABCD): This pathway synthesizes long-chain internal alkenes. It begins with the condensation of two fatty acyl-ACP/CoA molecules by a thiolase (OleA), followed by a series of reactions catalyzed by OleB, OleC, and OleD to form the final product. oup.comresearchgate.net

Polyketide Synthase (PKS) Pathway: Certain enzymes, such as Ols from Synechococcus, function as type I polyketide synthases to produce α-olefins. frontiersin.orgresearchgate.net

Table 1: Key Enzymes in Alkene Biosynthesis

| Enzyme/System | Source Organism (Example) | Substrate | Product | Pathway Type |

| OleTJE | Jeotgalicoccus sp. | Free Fatty Acids (C16-C20) | Terminal Alkenes | Fatty Acid Decarboxylation frontiersin.org |

| UndA / UndB | Pseudomonas sp. | Medium-Chain Fatty Acids (C10-C14) | Terminal Alkenes | Fatty Acid Decarboxylation researchgate.netoup.com |

| AAR / ADO | Cyanobacteria (Nostoc punctiforme) | Fatty Acyl-ACP | Alkanes/Alkenes | Aldehyde Decarbonylation frontiersin.orgbiofueljournal.com |

| OleABCD | Various Bacteria | Fatty Acyl-ACP/CoA | Internal Alkenes | Head-to-Head Condensation oup.comresearchgate.net |

Strain Engineering for Enhanced C10-13 Alkene Production

To boost the production of C10-C13 alkenes, several metabolic engineering strategies are employed to optimize the microbial host. These strategies aim to increase the availability of precursors, enhance pathway efficiency, and facilitate product recovery.

Common engineering approaches include:

Blocking Competing Pathways: A primary strategy is to eliminate pathways that degrade fatty acid precursors. For instance, deleting the fadE gene in E. coli, which encodes for acyl-CoA dehydrogenase, blocks the first step of the β-oxidation pathway, thereby increasing the intracellular pool of fatty acids available for alkene synthesis. oup.com

Pathway Optimization and Overexpression: The expression levels of key biosynthetic enzymes, such as OleT, UndA/B, or AAR and ADO, are often increased to pull metabolic flux towards the desired alkene products. researchgate.net

Substrate Channeling and Feeding: Production can be directed towards specific alkene chain lengths by feeding the microbial culture with the corresponding fatty acid precursor. For example, feeding lauric acid (C12:0) to engineered cultures of Jeotgalicoccus sp. ATCC 8456 or Pseudomonas putida 1T1 has been shown to significantly enhance the production of 1-undecene (B165158) (C11). oup.comresearchgate.net This approach led to a 1-undecene concentration of 3.05 mg/L in Jeotgalicoccus sp. oup.comresearchgate.net

Improving Product Secretion: The accumulation of hydrocarbon products can be toxic to microbial cells. Engineering transport systems, such as expressing the mammalian transporter FATP1 in S. cerevisiae, can improve the secretion of alkenes, which enhances cell fitness and can increase the final product titer. chalmers.se

Table 2: Examples of Engineered Strains for Alkene Production

| Host Organism | Engineering Strategy | Target Product | Reported Titer | Reference |

| Jeotgalicoccus sp. ATCC 8456 | Feeding of lauric acid (C12:0) | 1-Undecene (C11) | 3.05 mg/L | oup.comresearchgate.net |

| Pseudomonas putida 1T1 | Feeding of lauric acid (C12:0) | 1-Undecene (C11) | 1.10 mg/L | oup.com |

| S. cerevisiae | Expression of FATP1 transporter, optimization of fatty acid metabolism | 1-Alkenes | 35.3 mg/L | chalmers.se |

| E. coli | Expression of cyanobacterial AAR and ADO, host engineering based on metabolic modeling | Pentadecane, Heptadecene | 425 mg/L (total alka(e)nes) | researchgate.net |

Synthesis of Derivatized C10-13 Alkenes

While direct synthesis of alkenes is a key area, the synthesis of their derivatives, particularly chlorinated compounds, is also of significant industrial relevance.

Free Radical Chlorination of n-Alkanes for C10-13 Chlorinated Paraffins

Short-chain chlorinated paraffins (SCCPs, C10-13) are produced commercially through the free-radical chlorination of n-alkane feedstocks corresponding to the C10 to C13 chain length range. researchgate.netcapes.gov.brresearchgate.net This process results in highly complex mixtures of polychlorinated n-alkanes with the general formula CnH2n+2-mClm. nih.govnih.gov

Formation of Chlorinated Olefins as Byproducts and Transformation Products

Chlorinated olefins (COs) are not typically formed in significant quantities during the initial synthesis of chlorinated paraffins. Instead, they primarily arise as transformation products from the subsequent degradation of CPs. researchgate.net This transformation occurs via dehydrochlorination, which is the elimination of a molecule of hydrogen chloride (HCl) from the chlorinated alkane backbone to form a carbon-carbon double bond. researchgate.netnih.gov

This process can be induced under several conditions:

Thermal Exposure: Heating chlorinated paraffins to temperatures between 160°C and 220°C can induce dehydrochlorination, increasing the proportion of chlorinated olefins in the mixture. researchgate.netnih.gov

Exposure to Metal Surfaces: In industrial applications such as metalworking, where CPs are used as lubricant additives, exposure to hot metal surfaces can catalyze the elimination of HCl and lead to the formation of COs. researchgate.netnih.gov

Biotransformation: Certain microorganisms possess enzymes capable of degrading CPs. For example, the dehydrohalogenase LinA2 from Sphingobium species can catalyze the conversion of some CP congeners into chlorinated olefins. nih.govoaepublish.com

Research has shown that the rate of thermal degradation to COs is dependent on the degree of chlorination. researchgate.netnih.gov For instance, when chlorotridecanes were heated to 220°C, higher chlorinated congeners were found to degrade into chlorinated olefins more rapidly than lower chlorinated ones. nih.gov

Table 3: Kinetic Data for Thermal Transformation of Chlorotridecanes to Chlorinated Olefins at 220°C

| Compound | Apparent First-Order Rate Constant (kapp) (h-1) | Half-Life (τ1/2) (h) |

| Pentachloro-tridecane | 0.17 | 4.0 |

| Hexachloro-tridecane | 0.29 | 2.4 |

| Heptachloro-tridecane | 0.46 | 1.5 |

| Source: Data from Heeb et al., 2017. nih.gov |

Iii. Reaction Chemistry and Mechanisms of C10 13 Alkenes

Electrophilic Addition Reactions

Electrophilic addition is a hallmark reaction of alkenes. libretexts.org In this process, the π bond is broken, and two new σ bonds are formed, one to each carbon of the original double bond. savemyexams.com

The addition of protic acids, such as hydrogen halides (HX), to C10-C13 alkenes is a classic example of an electrophilic addition reaction that proceeds in a two-step mechanism. libretexts.orgmasterorganicchemistry.com

Step 1: Protonation and Carbocation Formation The reaction is initiated by the attack of the alkene's π electrons on the electrophilic hydrogen of the protic acid. libretexts.orgmasterorganicchemistry.com This results in the formation of a new carbon-hydrogen σ bond and a carbocation intermediate. libretexts.org The original H-X bond undergoes heterolytic cleavage, with the halogen retaining the electron pair and becoming a halide anion. libretexts.org

Step 2: Nucleophilic Attack In the second step, the halide anion (X⁻), acting as a nucleophile, attacks the positively charged carbocation, forming a new carbon-halogen σ bond and yielding the final alkyl halide product. libretexts.orgmasterorganicchemistry.com

This mechanism is consistent for the addition of various hydrogen halides, including HCl, HBr, and HI, to alkenes. masterorganicchemistry.comlibretexts.org The rate of reaction is influenced by the acidity of the protic acid, with the reactivity order being HI > HBr > HCl, corresponding to the decreasing strength of the H-X bond. savemyexams.com

The addition of halogens, such as bromine (Br₂) and chlorine (Cl₂), across the double bond of C10-C13 alkenes is another significant electrophilic addition reaction. youtube.comevitachem.com This reaction is often used as a chemical test for the presence of unsaturation, as the characteristic reddish-brown color of bromine solution disappears upon reaction with an alkene. scribd.com

The mechanism of halogenation differs from that of HX addition in that it involves the formation of a cyclic halonium ion intermediate. youtube.comlibretexts.org

Step 1: Formation of a Halonium Ion As a halogen molecule (e.g., Br₂) approaches the electron-rich double bond of the alkene, the π electrons of the alkene induce a dipole in the Br-Br bond. libretexts.org The alkene's π electrons then attack the partially positive bromine atom, leading to the simultaneous expulsion of a bromide ion (Br⁻). youtube.comyoutube.com Instead of forming a simple carbocation, the bromine atom that was attacked forms a three-membered ring with the two carbon atoms of the original double bond. youtube.com This cyclic intermediate is known as a bromonium ion (or chloronium ion in the case of chlorine addition). youtube.com

Step 2: Nucleophilic Attack and Ring Opening The bromide ion (Br⁻) generated in the first step then acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge (anti-addition). youtube.comopenstax.org This backside attack causes the ring to open, resulting in the formation of a vicinal dihalide, where the two halogen atoms are on adjacent carbon atoms and are in an anti-configuration relative to each other. youtube.comyoutube.com

The formation of the halonium ion intermediate explains the observed stereochemistry of the reaction, which is predominantly anti-addition. openstax.org

Alkenes can be converted to alcohols through hydration, which is the addition of a water molecule across the double bond. tutorchase.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). tutorchase.comlibretexts.org

The mechanism for acid-catalyzed hydration is analogous to that of HX addition and follows Markovnikov's rule. libretexts.org

Step 1: Protonation of the Alkene The reaction begins with the protonation of the alkene by a hydronium ion (H₃O⁺), which is formed from the reaction of the acid catalyst with water. chemistrysteps.com The π electrons of the alkene attack a proton from the hydronium ion, forming a carbocation intermediate and a water molecule. chemistrysteps.com

Step 2: Nucleophilic Attack by Water A water molecule then acts as a nucleophile and attacks the carbocation, forming a protonated alcohol (an oxonium ion). tutorchase.comchemistrysteps.com

Step 3: Deprotonation Finally, another water molecule acts as a base and removes a proton from the oxonium ion, regenerating the hydronium ion catalyst and yielding the alcohol product. tutorchase.comchemistrysteps.com

When an unsymmetrical alkene, such as a C10-13 alkene with an internal double bond, undergoes electrophilic addition with a reagent like HX or H₂O, the reaction is regioselective. This means that one of the two possible constitutional isomers is formed as the major product. libretexts.orgmasterorganicchemistry.com The regioselectivity of these reactions is governed by Markovnikov's rule. libretexts.orgdalalinstitute.com

Markovnikov's Rule states that in the addition of a protic acid to an unsymmetrical alkene, the hydrogen atom attaches to the carbon atom of the double bond that already has more hydrogen atoms, while the other group (e.g., halide or hydroxyl) attaches to the carbon atom with fewer hydrogen atoms. libretexts.orglibretexts.org

The underlying principle of Markovnikov's rule is the relative stability of the carbocation intermediate formed during the reaction. libretexts.orgmasterorganicchemistry.com The stability of carbocations follows the order: tertiary (3°) > secondary (2°) > primary (1°). udel.edu

For a C10-13 alkene, protonation can occur at either of the two double-bonded carbons. The reaction will proceed through the pathway that forms the more stable carbocation. For example, in the addition of HBr to 1-decene (B1663960), the proton will add to the terminal carbon (C1), which has two hydrogen atoms, to form a more stable secondary carbocation at C2. The bromide ion will then attack this secondary carbocation to give 2-bromodecane (B1670051) as the major product. The alternative pathway, which would form a less stable primary carbocation at C1, is less favored.

It is important to note that carbocation rearrangements, such as hydride or alkyl shifts, can occur if a more stable carbocation can be formed. masterorganicchemistry.commasterorganicchemistry.com This can sometimes lead to products that are not directly predicted by a simple application of Markovnikov's rule.

Table 1: Regioselectivity in Electrophilic Addition to an Unsymmetric C10 Alkene (1-Decene)

| Reactant | Reagent | Major Product | Minor Product | Rationale for Major Product |

| 1-Decene | HBr | 2-Bromodecane | 1-Bromodecane | Formation of a more stable secondary carbocation intermediate at C2. libretexts.orgmasterorganicchemistry.com |

| 1-Decene | H₂O, H⁺ | 2-Decanol | 1-Decanol | Follows Markovnikov's rule, proceeding through the more stable secondary carbocation. libretexts.orgbyjus.com |

Catalytic Transformations

Catalytic processes are crucial for many industrial transformations of alkenes, allowing for reactions to occur under milder conditions and with higher selectivity.

Catalytic hydrogenation is a reduction reaction where hydrogen gas (H₂) is added across the double bond of an alkene in the presence of a metal catalyst to produce a saturated alkane. chilternhillsacademy.co.ukmasterorganicchemistry.com

Catalysts and Conditions: Commonly used catalysts for hydrogenation are transition metals such as palladium (Pd), platinum (Pt), and nickel (Ni). masterorganicchemistry.com These are often supported on a high-surface-area material like activated carbon (e.g., Pd/C) or alumina (B75360) (Al₂O₃). masterorganicchemistry.com

The reaction conditions for the hydrogenation of C10-13 alkenes can vary depending on the specific catalyst and substrate. For instance, palladium on carbon (Pd/C) is effective under mild conditions, such as room temperature (25°C) and atmospheric pressure of hydrogen (1 bar). urjc.es Nickel catalysts are a less expensive alternative but may require higher temperatures (80-100°C) and pressures. Some advanced catalytic systems, like those based on rhodium complexes, can also be employed. rsc.org

Mechanism: The mechanism of heterogeneous catalytic hydrogenation is complex and occurs on the surface of the metal catalyst. masterorganicchemistry.com It is generally understood to involve the following steps:

Adsorption: Both the alkene and hydrogen gas are adsorbed onto the surface of the metal catalyst. The π bond of the alkene interacts with the metal surface. masterorganicchemistry.com

Hydrogen Addition: Hydrogen atoms are transferred from the metal surface to the carbons of the double bond. This typically occurs in a stepwise manner.

Desorption: The resulting alkane, being saturated, has a weaker affinity for the metal surface and is desorbed, freeing up the catalytic site for another reaction cycle.

A key stereochemical feature of catalytic hydrogenation is that it results in syn-addition , meaning that both hydrogen atoms add to the same face of the double bond. masterorganicchemistry.com

Table 2: Catalytic Hydrogenation of C10-13 Alkenes

| Alkene | Catalyst | Conditions | Product |

| 1-Decene | Pd/C | 25-50°C, 1-3 bar H₂ | Decane |

| 1-Tridecene (B165156) | Pd/C | 25-50°C, 1-3 bar H₂ | Tridecane |

| 1-Tridecene | Pd@UiO-66-NH₂ | 25°C, 1 bar H₂ | Tridecane |

| 2-Tridecene | Rhodium complex | Varies | Tridecane |

Data compiled from multiple sources. urjc.esrsc.org

Epoxidation Reactions of C10-13 Alkenes

Epoxidation is the process of forming an epoxide, a three-membered cyclic ether, from an alkene. This transformation is of significant industrial importance as epoxides are versatile intermediates in the synthesis of a wide range of chemicals.

Metal-catalyzed epoxidation is a prevalent method that utilizes transition metal complexes to activate an oxidizing agent, often a peroxide. orientjchem.org Metals such as molybdenum, tungsten, and titanium are commonly employed. orientjchem.org The general mechanism involves the coordination of the metal catalyst with the peroxide, which activates the peroxide and facilitates the transfer of an oxygen atom to the double bond of the C10-C13 alkene. orientjchem.org

The choice of metal catalyst and oxidant can significantly influence the reaction's selectivity and efficiency. For example, vanadium catalysts show high selectivity for the epoxidation of allylic alcohols, where the hydroxyl group can direct the oxidant. wikipedia.org Molybdenum complexes are also highly effective for epoxidation reactions. researchgate.net The reaction kinetics can be influenced by the concentrations of the catalyst, aldehyde (if used as a co-reductant), and oxygen pressure. rsc.org Some metal-catalyzed epoxidations have been shown to proceed through radical mechanisms. rsc.org

A biomimetic approach using cobalt porphyrin as a catalyst in the presence of an oil like sunflower seed oil has been explored for the aerobic epoxidation of alkenes. acs.orgnih.gov In this system, fatty acids are converted to fatty aldehydes, which then participate in the epoxidation, which can follow Michaelis-Menten-like kinetics. acs.orgnih.gov

Base-catalyzed epoxidation is another important route for the synthesis of epoxides from alkenes. orientjchem.org In this method, a base is used to activate the oxidizing agent, which then reacts with the alkene. orientjchem.org This technique is particularly useful for preparing epoxides that serve as intermediates in the production of surfactants, detergents, and plasticizers. orientjchem.org

The mechanism for base-catalyzed epoxidation typically involves the deprotonation of a hydroperoxide by the base to form a more nucleophilic peroxy anion. This anion then attacks the electron-deficient double bond of the alkene. A common example is the use of a hydroperoxide in the presence of a base. The reaction proceeds via an SN2-type mechanism where the nucleophile attacks the least hindered carbon of the epoxide in subsequent reactions. utdallas.edu

Catalytic Cracking of C10-13 Alkenes

Catalytic cracking is a fundamental refinery process used to break down large hydrocarbon molecules into smaller, more valuable ones, such as gasoline and light olefins. savemyexams.com While typically applied to saturated hydrocarbons (alkanes), alkenes like those in the C10-C13 range can also undergo catalytic cracking.

The process generally involves high temperatures (around 470–550°C for catalytic cracking) and the use of a solid acid catalyst, commonly a zeolite like HZSM-5. savemyexams.commdpi.com The mechanism is complex, involving a series of reactions on the catalyst surface.

The cracking of alkenes is believed to proceed through a carbenium ion mechanism. acs.orglibretexts.org The initial step is the protonation of the alkene on a Brønsted acid site of the zeolite catalyst, forming a carbenium ion. libretexts.orgwhiterose.ac.uk

This reactive intermediate can then undergo several transformations:

β-Scission: This is the key bond-breaking step where a C-C bond beta to the positively charged carbon cleaves, resulting in the formation of a smaller alkene and a new, smaller carbenium ion. acs.orgresearchgate.net This process is responsible for the production of lighter olefins.

Isomerization: The carbenium ion can rearrange to form more stable secondary or tertiary carbenium ions before cracking. acs.org

Hydrogen Transfer: Hydrogen atoms can be transferred between molecules, leading to the formation of alkanes and other unsaturated species. mdpi.com

The product distribution is influenced by the catalyst properties and reaction conditions. For example, HZSM-5 zeolites are known to enhance the production of light olefins. mdpi.com

| Cracking Process | Typical Temperature | Catalyst | Key Reaction | Primary Products | Reference |

| Catalytic Cracking | 470–550°C | Zeolites (e.g., HZSM-5) | β-Scission | Lighter Alkenes and Alkanes | savemyexams.commdpi.com |

| Thermal Cracking | Higher Temperatures | None | Radical Chain Reactions | Alkenes, Hydrogen, Ring Structures | savemyexams.com |

During catalytic cracking, side reactions can lead to the formation of aromatic compounds and coke, which deactivates the catalyst. mdpi.com The pathways to these products are intricate and involve several reaction types:

Cyclization: Carbenium ions can undergo intramolecular reactions to form cyclic species. whiterose.ac.uk

Hydrogen Transfer and Dehydrogenation: A series of hydrogen transfer and dehydrogenation steps can convert cyclic intermediates into aromatic compounds. whiterose.ac.uk For example, the conversion of ethene to benzene (B151609) can occur through oligomerization to a diene, followed by cyclization and further dehydrogenation. whiterose.ac.uk

Condensation: Large aromatic molecules can condense further to form polycyclic aromatic hydrocarbons, which are precursors to coke. mdpi.com

The propensity for coke formation is influenced by the feedstock composition and process variables. mdpi.com For instance, higher concentrations of resins and asphaltenes in the feed can lead to increased coke yields. mdpi.com Hydrogen can be used in some processes to suppress coke formation. rsc.org

Oxidation Reactions

Oxidation reactions transform the double bond of C10-13 alkenes into various oxygen-containing functional groups. A prominent example with significant atmospheric implications is ozonolysis.

The reaction with ozone represents a significant degradation pathway for alkenes in the troposphere. researchgate.net Ozonolysis of C10-13 alkenes is a complex, multi-step process that contributes to the formation of secondary atmospheric pollutants. diva-portal.org The reaction is initiated by the 1,3-dipolar cycloaddition of an ozone molecule to the C=C bond, which leads to the formation of an unstable five-membered ring intermediate known as a primary ozonide (POZ). diva-portal.orgcopernicus.orgresearchgate.net This POZ rapidly decomposes, cleaving both a C-C and an O-O bond, to yield a carbonyl compound (an aldehyde or ketone) and a highly reactive, zwitterionic species called a Criegee intermediate (CI). researchgate.netcopernicus.org

The kinetics of the gas-phase reaction between ozone and alkenes are fundamental to understanding their atmospheric lifetime and impact. The initial step, the formation of the primary ozonide, is the rate-determining step. researchgate.net The high exothermicity of this reaction leads to the formation of vibrationally excited Criegee intermediates. researchgate.netacs.org These "hot" CIs can then undergo unimolecular decomposition to produce a range of radical and closed-shell products, including the highly reactive OH radical. researchgate.netcopernicus.org

The rate coefficients for ozonolysis are highly dependent on the structure of the alkene, specifically the number and nature of substituent groups attached to the double bond. researchgate.net Kinetic studies show that increasing alkyl substitution on the double bond generally increases the reaction rate. For instance, rate coefficients can vary by several orders of magnitude across different alkenes. mdpi.com While specific kinetic data for every C10-C13 isomer is extensive, studies on representative alkenes illustrate these structural effects.

| Alkene | Rate Coefficient (k) at ~298 K (cm³ molecule⁻¹ s⁻¹) | Reference Compound Type |

|---|---|---|

| 1-Pentene | 5.12 x 10⁻¹⁸ | Monosubstituted |

| (E)-2-Hexene | 1.45 x 10⁻¹⁷ | Disubstituted |

| 2-Methyl-2-pentene | 4.06 x 10⁻¹⁶ | Trisubstituted |

| 2,3-Dimethyl-1-pentene | 5.12 x 10⁻¹⁸ | Disubstituted (geminal) |

| Isoprene (C5H8) | 1.2 x 10⁻¹⁷ | Conjugated Diene |

This table presents kinetic data for representative shorter-chain alkenes to illustrate the impact of substitution on ozonolysis rates, as detailed kinetic values for specific C10-C13 isomers are varied and depend on precise structure. Data sourced from reference researchgate.net.

Computational chemistry provides powerful insights into the detailed mechanisms and structural influences on alkene ozonolysis that are often difficult to probe experimentally. aip.orgrsc.orgrsc.org Theoretical studies confirm that the reaction proceeds via the formation of a primary ozonide, which subsequently fragments into two pairs of carbonyls and Criegee intermediates. copernicus.org For larger alkenes, such as those in the C10-C13 range, theoretical models suggest that the POZ may be collisionally stabilized before it decomposes. copernicus.org

The structure of the parent alkene has a profound effect on reactivity and the distribution of products. rsc.org Computational analyses have established general reactivity trends based on the substitution pattern of the alkene.

Key Structural Effects on Ozonolysis:

Substituent Bulk: Bulky substituents, such as a tert-butyl group, tend to decrease the reaction rate compared to smaller, less sterically hindered groups like a methyl group. rsc.org

Criegee Intermediate Formation: The structure of the alkene also dictates the type of Criegee intermediates formed (syn or anti conformers). Bulky or electronegative substituents have been shown to reduce the yield of syn-CIs. rsc.orgrsc.org This is significant because the conformation of the CI influences its subsequent reaction pathways, including the potential for OH radical formation. acs.org

OH Radical Yield: The yield of OH radicals is strongly linked to the structure of the Criegee intermediate. smu.edu Specifically, CIs with a syn-alkyl group can undergo a 1,4-hydrogen atom transfer to form a vinyl hydroperoxide intermediate, which readily decomposes to yield OH radicals. smu.edu This pathway is energetically more favorable than alternative isomerization routes for CIs with this specific conformation. smu.edu

| Structural Feature | Effect on Ozonolysis | Mechanism/Reason |

|---|---|---|

| Increased Alkyl Substitution | Increases overall reaction rate | Electron-donating nature of alkyl groups stabilizes the transition state of ozone addition. |

| Bulky Substituents (e.g., t-Butyl) | Decreases reaction rate; reduces syn-CI yield | Steric hindrance impedes the approach of the ozone molecule and influences the geometry of POZ decomposition. rsc.org |

| Syn-Alkyl Group in CI | Increases OH radical yield | Facilitates intramolecular 1,4-H atom transfer to form a vinyl hydroperoxide, a key precursor to OH radicals. smu.edu |

| Endocyclic Double Bond | Forms a single, bifunctional molecule containing both carbonyl and carbonyl oxide moieties | The cleavage of the POZ results in a single carbon chain rather than two separate fragments. copernicus.org |

Ozonolysis of Alkenes in Tropospheric Chemistry

Other Functionalization Reactions

Beyond oxidation, the double bond of C10-C13 alkenes is a versatile handle for introducing other functional groups, enabling the synthesis of a wide range of commercially important chemicals.

Hydroformylation, also known as the oxo process, is a large-scale industrial reaction that converts alkenes into aldehydes. wikipedia.org This is achieved by the addition of a formyl group (-CHO) and a hydrogen atom across the C=C double bond, typically using a transition metal catalyst and a mixture of carbon monoxide (CO) and hydrogen (H₂) known as synthesis gas. wikipedia.org For C10-C13 alkenes, the resulting C11-C14 aldehydes are subsequently hydrogenated to produce the corresponding long-chain alcohols. wikipedia.orgosti.gov These "oxo alcohols" are critical intermediates for producing plasticizers and detergents. osti.govgoogle.com

The process is generally carried out under high pressure (10–100 atmospheres) and at elevated temperatures (40–200 °C). wikipedia.org While rhodium-based catalysts are highly active, cobalt-based catalysts are often preferred for the hydroformylation of higher olefins (C6-C14) due to economic considerations and easier catalyst separation. wikipedia.orgosti.gov

| Industrial Process | Catalyst System | Alkene Feedstock Range | Typical Conditions | Key Feature |

|---|---|---|---|---|

| BASF-oxo process | Cobalt carbonyl-based (HCo(CO)₄) | C3-C15 higher olefins osti.gov | High pressure (200-300 bar) ethz.ch | Handles highly substituted olefins; catalyst recycled via an aqueous phase. osti.gov |

| Exxon process | Cobalt-based | C6-C12 olefins wikipedia.org | - | Used for a range of higher olefins. |

| Shell process | Cobalt complexes modified with phosphine (B1218219) ligands | C7-C14 olefins wikipedia.org | 4-8 MPa; 150-190 °C wikipedia.org | Aldehydes are directly hydrogenated to alcohols; good selectivity for linear products used in detergents. wikipedia.org |

| Low Pressure Oxo (LPO) Process (Union Carbide/Davy) | Rhodium-based with phosphine ligands | Primarily lower olefins (e.g., propene) osti.gov | Low pressure | Highly active and selective for linear aldehydes, but less common for C10-C13 range due to catalyst cost. researchgate.net |

The alkylation of benzene with C10-C13 alkenes is the cornerstone of the production of linear alkylbenzenes (LABs). kia-energy.irerasm.org LABs are the primary precursors for manufacturing linear alkylbenzene sulfonates (LAS), which are among the world's most widely used biodegradable surfactants for household and industrial detergents. tandfonline.comestherchem.com

The reaction is a classic Friedel-Crafts alkylation, an electrophilic aromatic substitution. etsu.edulibretexts.org The process involves reacting benzene with the C10-C13 mono-olefins in the presence of a strong acid catalyst. kia-energy.ir The mechanism proceeds in two main steps:

Formation of an Electrophile: The acid catalyst protonates the alkene, forming a secondary carbocation. tandfonline.cometsu.edu

Electrophilic Attack: The electron-rich benzene ring attacks the carbocation, forming a new carbon-carbon bond and an arenium ion intermediate. Subsequent loss of a proton restores the aromaticity of the ring and yields the LAB product. libretexts.orglibretexts.org

Due to the possibility of hydride shifts within the long-chain carbocation intermediate, the attachment of the benzene ring can occur at various positions along the alkyl chain, leading to a mixture of LAB isomers (e.g., 2-phenyl, 3-phenyl, 4-phenyl, etc.). etsu.edu

| Catalyst System | Type | Description | Advantages/Disadvantages |

|---|---|---|---|

| Hydrogen Fluoride (HF) | Liquid Acid | A traditional and widely used catalyst for LAB production. tandfonline.comestherchem.com | Highly effective but also highly corrosive and hazardous, requiring specialized handling and equipment. tandfonline.com |

| Aluminum Chloride (AlCl₃) | Lewis Acid | Another conventional catalyst used in Friedel-Crafts reactions. kia-energy.irtandfonline.com | Effective, but can lead to side reactions and presents challenges with waste disposal. |

| Solid Acid Catalysts (e.g., DETAL™ process) | Heterogeneous | Employs a fixed-bed solid catalyst, often a type of zeolite or other acidic mineral. erasm.orgetsu.edu | Considered a "greener" technology due to being non-corrosive, eliminating the need for catalyst neutralization, and allowing for simpler product purification. erasm.orgetsu.edu |

| Supported Superacids (e.g., PTA-SiO₂) | Heterogeneous | Experimental catalysts like phosphotungstic acid (PTA) supported on silica (B1680970) gel. etsu.edu | Demonstrate good catalytic activity at higher temperatures (e.g., 250 °C) and offer potential for cleaner processing. etsu.edu |

Iv. Analytical Techniques for C10 13 Alkenes

Chromatographic Methods for Separation and Identification

Chromatography is a fundamental technique for separating the components of a mixture. For C10-C13 alkenes, various chromatographic methods are employed to handle their complexity and the potential for a wide range of isomers and related compounds.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of C10-C13 alkenes, particularly for quantifying diene content. Dienes, which are hydrocarbons containing two carbon-carbon double bonds, can be formed as byproducts during the dehydrogenation of n-paraffins to produce mono-olefins. Their presence can negatively impact subsequent chemical reactions. researchgate.netresearchgate.net

A method utilizing an HPLC system with a refractive index (RI) detector has been developed for the simultaneous estimation of olefins, dienes, and aromatics in the product stream from the catalytic dehydrogenation of C10-C14 n-paraffins. researchgate.net This approach provides a means to monitor the quality of the alkene product. For instance, a method using HPLC with both UV and RI detectors has been reported for gasoline range samples, demonstrating a detection level of 0.02% (w/w) for total conjugated dienes. researchgate.net Normal phase HPLC with a silver-impregnated silica (B1680970) column can also be used to separate and quantify olefin and diolefin species in cracked petroleum samples using an isocratic hexane (B92381) mobile phase. researchgate.net

Table 1: HPLC Methods for Alkene and Diene Analysis

| Analytical Method | Detector | Application | Key Findings |

| HPLC | Refractive Index (RI) | Simultaneous estimation of olefins, dienes, and aromatics in C10-C14 dehydrogenated products. researchgate.net | Enables monitoring of side product formation during alkene production. researchgate.net |

| HPLC | UV-RI | Monitoring conjugated dienes and olefins in gasoline range samples. researchgate.net | Detection limit of 0.02% (w/w) for total conjugated dienes. researchgate.net |

| Normal Phase HPLC | Not specified | Separation and quantification of olefins and diolefins in cracked petroleum samples. researchgate.net | Utilizes a silver-impregnated silica column for effective separation. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the detailed analysis of volatile and semi-volatile hydrocarbons like C10-C13 alkenes. thermofisher.com In GC-MS, the gas chromatograph separates the complex mixture into its individual components based on their boiling points and interactions with the stationary phase. The mass spectrometer then ionizes and fragments these components, providing a mass spectrum that acts as a molecular fingerprint, allowing for identification. thermofisher.com

GC-MS is widely used in the petroleum industry for detailed hydrocarbon analysis (DHA) to detect and quantify various components, including alkenes. thermofisher.comnih.gov For instance, in the analysis of crude oil, GC-MS can track shifts in the distribution of hydrocarbon fractions, such as the increase in the C13-C25 fraction after UV irradiation. nih.gov The technique can be operated in different modes, such as full scan for a broad overview of compounds or selected ion monitoring (SIM) for targeted analysis of specific compounds with higher sensitivity. thermofisher.com

Table 2: GC-MS Parameters for Hydrocarbon Analysis

| Parameter | Setting |

| Gas Chromatograph | |

| Column | Capillary column (e.g., HP-5MS) core.ac.uk |

| Carrier Gas | Helium, Hydrogen, or Nitrogen thermofisher.com |

| Injection Mode | Splitless or Pulsed-Splitless core.ac.uk |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) thermofisher.comshimadzu.com |

| Mass Analyzer | Quadrupole or Ion Trap thermofisher.com |

| Data Acquisition | Full Scan or Selected Ion Monitoring (SIM) thermofisher.com |

For exceptionally complex mixtures of C10-C13 alkenes and their derivatives, High-Resolution Gas Chromatography/Mass Spectrometry (HRGC/MS) offers enhanced analytical capabilities. drawellanalytical.com HRGC utilizes high-efficiency capillary columns that provide superior separation of closely related isomers. drawellanalytical.com When coupled with a high-resolution mass spectrometer, it allows for highly accurate mass measurements, which aids in the determination of elemental compositions and the confident identification of unknown compounds, even in the presence of interfering matrix components. drawellanalytical.comthermofisher.com

This technique is particularly valuable for analyzing environmental samples where C10-C13 compounds may be present as part of a complex unresolved complex mixture (UCM) of hydrocarbons. core.ac.ukupmc.fr For example, HRGC coupled with electron capture negative ion high-resolution mass spectrometry (ECNI-HRMS) has been successfully used to quantify C10-C13 polychloroalkanes (PCAs) in environmental samples by monitoring specific ions, thereby avoiding interferences from other chlorinated compounds. upmc.fr

The analysis of chlorinated derivatives of C10-C13 alkenes, such as short-chain chlorinated paraffins (SCCPs), presents a significant analytical challenge due to the vast number of possible isomers and congeners. Liquid Chromatography coupled with Atmospheric Pressure Chemical Ionization and a high-resolution Orbitrap mass spectrometer (LC-APCI-Orbitrap-MS) has emerged as a powerful technique for this purpose. researchgate.netmdpi.com

APCI is an effective ionization technique for non-polar and medium-polarity compounds that are amenable to LC separation. nih.govnih.gov The Orbitrap mass analyzer provides very high mass resolution and accuracy, which is essential for separating the complex isotopic patterns of chlorinated compounds and for distinguishing between different congener groups. researchgate.net This methodology has been applied to quantify SCCPs and their metabolites in various environmental and biological matrices. researchgate.net The high resolving power of the Orbitrap can discriminate between interfering ions that would otherwise overlap in lower-resolution instruments. researchgate.net

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the structural features of molecules. For C10-C13 alkenes, these methods provide crucial information about the functional groups present.

Infrared (IR) spectroscopy is a fundamental technique for identifying the presence of specific functional groups in a molecule. savemyexams.com For C10-C13 alkenes, IR spectroscopy is particularly useful for confirming the presence of the olefinic (C=C) group. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present. savemyexams.com

The key IR absorption bands for alkenes are:

C=C Stretching: This band typically appears in the region of 1620-1680 cm⁻¹. savemyexams.comacenet.edu The intensity of this absorption can be variable, and it may be weak or absent in symmetrical or nearly symmetrical alkenes. uomustansiriyah.edu.iq

=C-H Stretching: The stretching vibration of the C-H bond on the double bond occurs at a higher frequency than that of alkanes, typically in the 3000-3100 cm⁻¹ region. orgchemboulder.comlibretexts.org

=C-H Bending: The out-of-plane bending vibrations of the =C-H bonds are often strong and appear in the 650-1000 cm⁻¹ region. The exact position of these bands can provide information about the substitution pattern of the alkene. orgchemboulder.comlibretexts.org For example, monosubstituted alkenes show characteristic bands around 910 and 990 cm⁻¹. libretexts.org

Conjugation with another double bond, as in a diene, can lower the C=C stretching frequency to around 1600-1630 cm⁻¹. acenet.edu

Table 3: Characteristic IR Absorption Frequencies for Alkenes

| Bond Vibration | Wavenumber (cm⁻¹) | Intensity | Notes |

| C=C Stretch | 1620–1680 savemyexams.com | Medium to Weak savemyexams.com | May be absent in symmetrical alkenes. uomustansiriyah.edu.iq |

| =C-H Stretch | 3000–3100 orgchemboulder.com | Medium | Higher frequency than alkane C-H stretch. orgchemboulder.com |

| =C-H Bend | 650–1000 orgchemboulder.com | Strong | Position is indicative of substitution pattern. libretexts.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules, including the characterization of C10-C13 alkene isomers. msu.edu Both ¹H NMR and ¹³C NMR provide critical data on the connectivity and chemical environment of atoms within a molecule. acs.org However, due to significant signal overlap in ¹H NMR spectra of complex mixtures, ¹³C NMR is often more informative for distinguishing between isomers. acs.orgnih.gov

The broad chemical shift range of ¹³C NMR (0-220 ppm) allows for the resolution of individual carbon signals, even in molecules with very similar structures. libretexts.org This is particularly advantageous for identifying structural isomers, which have the same molecular formula but different atomic arrangements. fiveable.me

For alpha-olefins (α-olefins) and their isomers within the C10-C13 range, ¹³C NMR spectroscopy is a powerful tool for structural determination. researchgate.net The chemical shifts of the sp² hybridized carbons of the double bond are particularly diagnostic, typically appearing in the 100-150 ppm region of the spectrum. libretexts.orglibretexts.org The precise chemical shift values can help identify the position of the double bond within the carbon chain.

A systematic approach can be employed to identify isomers in commercial α-olefin samples using ¹³C NMR. researchgate.net This involves predicting the spectra for possible isomer structures and comparing them with the experimental data. researchgate.net Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in structure elucidation by distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. libretexts.org

The following table provides an example of how ¹³C NMR chemical shifts can be used to differentiate between alkene isomers.

| Carbon Type | Chemical Shift Range (ppm) |

| sp² C (Alkene) | 100 - 150 |

| sp³ C (Alkane) | 10 - 60 |

| Carbonyl C (Ketone) | 180 - 220 |

| C-O (Ether) | 40 - 85 |

This table illustrates typical chemical shift ranges for different carbon environments, which are used to identify functional groups and distinguish between isomers like an alkene and a ketone or ether. libretexts.org

Automated Data Evaluation and Chemometric Approaches

The analysis of complex mixtures containing C10-C13 alkenes, particularly when they are chlorinated, generates vast amounts of data that are challenging to evaluate manually. researchgate.netuzh.ch Automated data evaluation and chemometric approaches are therefore essential for efficient and accurate analysis.

The R-based Automated Spectra Evaluation Routine (RASER) is a software tool developed for the rapid processing of high-resolution mass spectrometry data of complex mixtures like chlorinated paraffins and their transformation products, including chlorinated olefins. researchgate.netscg.chuzh.ch Technical mixtures of chlorinated paraffins can contain hundreds of homologues and millions of isomers, and their analysis is further complicated by the presence of byproducts such as chlorinated mono-, di-, and tri-olefins. researchgate.netuzh.chuzh.ch

RASER significantly reduces the time required for data evaluation from weeks to a matter of hours. researchgate.netscg.chuzh.ch It functions by searching for characteristic ions in complex mass spectra, allowing for the identification and quantification of different C- and Cl-homologue distributions of both chlorinated paraffins and olefins. researchgate.netscg.chresearchgate.net This automated routine can handle spectra containing up to 23,000 signals from over 1,300 different homologue classes. researchgate.netuzh.chuzh.ch The application of RASER has been demonstrated in the analysis of plastic materials, where it successfully identified and characterized chlorinated paraffins and their corresponding olefinic transformation products. researchgate.netuzh.chuzh.ch

A comparison between RASER and another evaluation tool, CP-Hunter, showed that while both can identify a large number of chlorinated paraffin (B1166041) and olefin homologues, CP-Hunter may detect slightly more compounds and offers a faster verification process. nih.gov However, the differences in the relative abundances calculated by both methods were minimal for chlorinated paraffins. nih.gov

Quantification and Isomer Distribution Analysis Strategies

Accurate quantification and determination of the isomer distribution of C10-C13 alkenes are critical for risk assessment and understanding their environmental fate. europa.eu The complexity of these mixtures, which can contain numerous isomers, presents a significant analytical challenge. researchgate.netresearchgate.net

Various analytical strategies are employed to address this complexity. For instance, gas chromatography coupled with mass spectrometry (GC/MS) can be used to determine the carbon chain length distribution after catalytic dechlorination and hydrogenation of chlorinated paraffins. researchgate.net For non-chlorinated alkenes, liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique. For example, reversed-phase liquid chromatography with electrospray ionization ion-trap mass spectrometry has been successfully used for the discrimination and quantification of C10-C13 linear alkylbenzenesulfonate isomers. nih.gov

The development of reliable analytical standards is crucial for accurate quantification. researchgate.net The lack of suitable reference materials for all possible isomers remains a challenge in the analysis of these complex mixtures. scg.ch Multivariate statistical approaches are also being explored to characterize and compare analytical methods for these compounds. researchgate.netresearchgate.net

The table below summarizes the number of chlorinated paraffin (CP) and chlorinated olefin (CO) homologues detected in a sewage sludge sample using two different automated data evaluation routines.

| Compound Class | Homologues Detected by CP-Hunter | Homologues Detected by RASER |

| CPs | 202 | 188 |

| COs | 111 | 73 |

| CdiOs | 46 | 29 |

| CtriOs | 26 | 24 |

This data highlights the capability of automated routines to analyze complex environmental samples and the slight variations in results that can be obtained with different software. nih.gov

V. Environmental Science and Fate of C10 13 Alkenes

Biodegradation Studies

Biodegradation is a key mechanism for the removal of C10-13 alkenes from the environment. Both aerobic and anaerobic processes contribute to their breakdown, with different microbial communities and metabolic pathways involved.

Under aerobic conditions, microorganisms utilize oxygen to break down C10-13 alkenes. This process is generally considered to be a common metabolic capability among diverse microbial communities found in various environments. nih.govasm.org Studies have shown that microbial consortia from different environmental sources, such as farm compost, Caspian Sea sediment, and iron-rich sediment, can effectively metabolize alkenes of different chain lengths, including those within the C10-13 range. nih.govasm.orgresearchgate.net

A high degree of biodegradation, ranging from 60% to 95%, has been observed for various alkene compounds in studies using these diverse microbial inocula. nih.govasm.orgresearchgate.net This suggests that alkene biodegradation is a widespread metabolic process in both aquatic and terrestrial environments. nih.govasm.orgresearchgate.net

Ready biodegradability tests, such as those described in the OECD 301 guidelines, are used to screen chemicals for their potential to biodegrade rapidly and completely in an aerobic environment. oecd.orgoecd.org These tests typically measure the percentage of a substance that is mineralized to carbon dioxide over a 28-day period. A substance is generally considered "readily biodegradable" if it reaches a biodegradation level of over 60% within a 10-day window. oecd.orgaropha.com

Table 1: Overview of Common OECD 301 Ready Biodegradability Tests

| Test Guideline | Test Name | Measured Parameter | Key Features |

| OECD 301B | CO2 Evolution Test | Carbon Dioxide Production | Measures the CO2 evolved from the ultimate biodegradation of the test substance. aropha.com |

| OECD 301D | Closed Bottle Test | Dissolved Oxygen Consumption | Determines the biodegradability by measuring the decrease in dissolved oxygen in a closed bottle. aropha.com |

| OECD 301F | Manometric Respirometry Test | Oxygen Consumption | Measures the oxygen uptake in a closed respirometer. aropha.comibacon.com |

This table provides a summary of common ready biodegradability screening tests.

The rate and extent of C10-13 alkene biodegradation are significantly influenced by the composition of the microbial community. nih.govasm.org Mixed microbial consortia are often more effective at degrading complex hydrocarbon mixtures than single microbial strains, as different species can perform complementary metabolic functions. frontiersin.org

Research has identified several bacterial families that are prominent in alkene-degrading consortia. These include Xanthamonadaceae, Nocardiaceae, and Beijerinkiaceae. nih.govasm.orgresearchgate.net The presence and activity of these and other hydrocarbon-degrading microorganisms are critical for the efficient removal of C10-13 alkenes from the environment. nih.govasm.orgresearchgate.net The construction of microbial consortia with specific degradation capabilities is an area of ongoing research for enhancing the bioremediation of hydrocarbon-contaminated sites. frontiersin.org

The aerobic microbial breakdown of alkenes, similar to that of alkanes, is typically initiated by an oxidation step catalyzed by oxygenase enzymes. researchgate.netresearchgate.net Monooxygenases are key enzymes that introduce an oxygen atom into the alkene molecule, leading to the formation of an alcohol. researchgate.netfrontiersin.orgnih.gov This initial hydroxylation is a critical rate-limiting step in the degradation pathway. asm.org

For alkanes, which are structurally similar to alkenes, several types of monooxygenases have been identified, including cytochrome P450 enzymes and membrane-bound alkane hydroxylases (AlkB). researchgate.netresearchgate.net These enzymes can act on a range of hydrocarbon chain lengths. researchgate.net Following the initial oxidation to an alcohol, the molecule is further oxidized to an aldehyde and then to a fatty acid. This fatty acid can then enter the beta-oxidation pathway, where it is broken down into two-carbon units in the form of acetyl-CoA, which can then be used by the microorganism for energy and cell growth. youtube.com

The availability of nutrients, particularly nitrogen and phosphorus, is a critical factor that can influence the kinetics of hydrocarbon biodegradation. nih.govut.ac.ir Microorganisms require these nutrients for growth and to produce the necessary enzymes for metabolic processes. nih.govut.ac.ir In many environments, the supply of carbon from a hydrocarbon source can be high, making nitrogen and phosphorus the limiting factors for microbial activity. nih.gov

Studies have shown that stimulating microbial communities with nutrients can be an effective remediation tactic for hydrocarbon-contaminated environments. asm.org However, the impact of nutrient levels on alkene biodegradation can be complex. In one study investigating the breakdown of C6, C10, C16, and C20 alkenes, no significant differences in CO2 production were observed across different nutrient treatments. nih.govasm.orgresearchgate.netnih.gov This suggests that the nutrient levels commonly found in culture media can be sufficient to support the growth of alkene-degrading microbial consortia. nih.govasm.orgresearchgate.net It is also important to note that excessive nutrient concentrations can sometimes inhibit biodegradation activity. nih.gov

Table 2: Research Findings on Nutrient Effects on Alkene Biodegradation

| Alkene Chain Lengths Studied | Inoculum Sources | Nutrient Levels | Key Finding |

| C6, C10, C16, C20 | Farm compost, Caspian Sea sediment, iron-rich sediment | Three different nutrient treatments | No significant differences in CO2 production across nutrient levels were found. nih.govasm.orgnih.gov |

This table summarizes the findings of a study on the influence of nutrient levels on the biodegradation of various alkenes.

In the absence of oxygen, certain microorganisms can utilize alternative electron acceptors such as sulfate, nitrate (B79036), or iron to degrade alkenes. awi.de Anaerobic biodegradation is a slower process compared to aerobic degradation but is an important mechanism in anoxic environments like sediments and groundwater. usgs.gov

One of the proposed mechanisms for the anaerobic activation of alkenes is the oxidation of the double bond. nih.gov Studies with the sulfate-reducing bacterium Desulfatibacillum aliphaticivorans have shown that it can metabolize 1-alkenes by oxidizing the C-1 position of the double bond. nih.gov This initial reaction is followed by further metabolic steps. nih.gov

Another well-documented pathway for the anaerobic degradation of alkanes, which may also be relevant for alkenes, is the addition of fumarate (B1241708) to the hydrocarbon chain. nih.govnih.gov This reaction, catalyzed by the enzyme alkylsuccinate synthase, has been observed in the anaerobic degradation of n-dodecane (a C12 alkane) by sulfate-reducing bacteria. nih.govnih.gov This mechanism involves the formation of an alkylsuccinate, which is then further metabolized. nih.govnih.gov

Aerobic Biodegradability in Aquatic and Terrestrial Environments

Atmospheric Transformation Processes

The atmospheric fate of C10-13 alkenes is primarily dictated by their reactions with key oxidants present in the troposphere: the hydroxyl radical (OH), ozone (O3), and the nitrate radical (NO3). These reactions transform the parent alkene into a variety of oxygenated and other secondary products, determining the compound's atmospheric lifetime.

The degradation of C10-13 alkenes in the atmosphere is initiated by oxidation reactions. The rate of these reactions determines the atmospheric lifetime of the alkene. The primary daytime oxidant is the hydroxyl (OH) radical, while at night, reactions with ozone (O3) and the nitrate radical (NO3) become more significant. researchgate.net

The general mechanism for OH-initiated oxidation of alkenes involves the electrophilic addition of the OH radical to the double bond, forming a β-hydroxyalkyl radical. This radical then rapidly reacts with molecular oxygen (O2) to produce a β-hydroxy peroxy radical. In the presence of nitrogen oxides (NOx), this peroxy radical can react to form various products, including stable aldehydes and ketones.

Rate constants for these reactions are crucial for calculating atmospheric lifetimes. Due to the scarcity of experimental data for long-chain alkenes, Structure-Activity Relationships (SARs) are often employed to estimate these values. The atmospheric lifetime (τ) of a compound with respect to a specific oxidant is the inverse of the product of the reaction rate constant (k) and the average concentration of that oxidant ([X]).

τ = 1 / (k * [X])

Typical average atmospheric concentrations for these oxidants are:

[OH] ≈ 2 x 10^6 molecules cm⁻³ (daytime average)

[O3] ≈ 7 x 10^11 molecules cm⁻³ (24-hour average)

[NO3] ≈ 5 x 10^8 molecules cm⁻³ (nighttime average)

The table below presents estimated rate constants and the corresponding calculated atmospheric lifetimes for representative C10-13 alkenes.

Table 1: Estimated Atmospheric Reaction Rate Constants and Lifetimes for C10-13 Alkenes

Compound OH Radical Reaction Ozone (O3) Reaction Nitrate (NO3) Radical Reaction k (cm³ molecule⁻¹ s⁻¹) Lifetime (τ) k (cm³ molecule⁻¹ s⁻¹) Lifetime (τ) k (cm³ molecule⁻¹ s⁻¹) Lifetime (τ) 1-Decene (B1663960) 3.9 x 10⁻¹¹ 7.1 hours 1.1 x 10⁻¹⁷ 1.3 days 3.1 x 10⁻¹³ 1.1 hours 1-Undecene (B165158) 4.2 x 10⁻¹¹ 6.6 hours 1.1 x 10⁻¹⁷ 1.3 days 3.1 x 10⁻¹³ 1.1 hours 1-Dodecene (B91753) 4.5 x 10⁻¹¹ 6.2 hours 1.1 x 10⁻¹⁷ 1.3 days 3.1 x 10⁻¹³ 1.1 hours 1-Tridecene (B165156) 4.8 x 10⁻¹¹ 5.8 hours 1.1 x 10⁻¹⁷ 1.3 days 3.1 x 10⁻¹³ 1.1 hours

Note: Rate constants are estimated based on SAR methods. Lifetimes are calculated based on typical oxidant concentrations and will vary with atmospheric conditions.

Environmental Partitioning and Distribution in Different Compartments

Once released into the environment, C10-13 alkenes are distributed among air, water, and soil/sediment. This partitioning behavior is governed by their physicochemical properties, such as vapor pressure, water solubility, and their affinity for organic carbon.

The distribution of a chemical in the environment is predicted using partition coefficients, including the octanol-water partition coefficient (Kow), the soil organic carbon-water (B12546825) partition coefficient (Koc), and the Henry's Law constant (H). epa.gov

Log Kow is a measure of a chemical's lipophilicity. Higher values indicate a greater tendency to partition into organic phases like lipids in biota and organic matter in soil and sediment.

Log Koc measures the tendency of a chemical to adsorb to soil or sediment organic carbon. researchgate.net It is a key parameter for assessing mobility in soil; higher values indicate less mobility. epa.gov

Henry's Law Constant (H) indicates the partitioning between air and water. A higher H value suggests a greater tendency to volatilize from water into the air.

C10-13 alkenes are nonpolar hydrocarbons with low water solubility and moderate to high volatility. As the carbon chain length increases, Log Kow and Log Koc increase, while water solubility and volatility tend to decrease.

Table 2: Estimated Physicochemical Properties and Partition Coefficients for C10-13 Alkenes

Compound Log Kow Log Koc (L/kg) Henry's Law Constant (atm·m³/mol) Water Solubility (mg/L) 1-Decene 5.12 3.62 1.25 0.43 1-Undecene 5.63 3.95 1.71 0.12 1-Dodecene 6.14 4.28 2.18 0.03 1-Tridecene 6.65 4.61 2.61 0.009

Note: Values are estimated using the US EPA's EPI (Estimation Program Interface) Suite™, as direct experimental data is limited. nih.gov

Based on these properties, C10-13 alkenes released to the environment will preferentially partition to the atmosphere due to their volatility. If released to water, they will rapidly volatilize. nih.gov If released to soil, they will have a low to moderate mobility, with a significant fraction adsorbing to soil organic matter, and will also be subject to volatilization from the soil surface.

The transformation of C10-13 alkenes can lead to the formation of chlorinated alkenes (also known as chlorinated olefins). These chlorinated transformation products exhibit greater environmental persistence than their parent compounds. Chlorinated aliphatic hydrocarbons are generally resistant to chemical and biological degradation. researchgate.net The persistence is influenced by the degree of chlorination and the specific environmental compartment.

The environmental half-life of a substance is the time it takes for its concentration to be reduced by half. Degradation can occur through abiotic processes like photolysis (breakdown by light) and hydrolysis, or through biotic processes (biodegradation) by microorganisms. nih.gov

In Air: Chlorinated alkenes are also degraded by atmospheric oxidants, but their reaction rates can be slower than the parent alkenes, leading to longer atmospheric lifetimes.

In Water: Abiotic hydrolysis is generally a very slow process for chlorinated alkenes. Photolysis can contribute to degradation, particularly in sunlit surface waters. Biodegradation can occur under both aerobic and anaerobic conditions, though rates can be slow. researchgate.net

Table 3: Representative Environmental Half-Lives for Chlorinated Aliphatic Compounds

Compound Class Process Compartment Half-Life Range Chlorinated Ethenes Atmospheric Oxidation (OH) Air Days to Weeks Chlorinated Alkanes/Alkenes Anaerobic Biodegradation Groundwater/Soil Months to >10 Years Chlorinated Alkanes/Alkenes Aerobic Biodegradation Soil/Surface Water Weeks to Months Short-Chain Chlorinated Paraffins (C10-13) Photodegradation in water (H₂O₂/UV) Water Hours

Note: This table provides representative ranges for classes of related compounds due to the lack of specific half-life data for all C10-13 chlorinated olefin congeners. Actual persistence is highly site-specific. researchgate.net

Formation and Analysis of Environmental Transformation Products

The environmental transformation of C10-13 alkenes can lead to chlorinated derivatives, which have distinct environmental behaviors and analytical challenges.

Chlorinated olefins and paraffins can be formed from C10-13 alkenes through several environmental and industrial pathways.

Formation Pathways:

Atmospheric Reactions: In marine or coastal environments with significant concentrations of chlorine atoms (Cl·), these radicals can add across the double bond of C10-13 alkenes. This can initiate a series of reactions leading to the formation of chlorinated products.

Water Chlorination: The reaction of alkenes with aqueous chlorine (e.g., in treated wastewater effluent) can lead to the formation of chlorinated products such as chlorohydrins. youtube.com

Abiotic and Biotic Processes in Soil: Natural chlorination processes, mediated by enzymes like chloroperoxidase from microorganisms and fungi, can transform inorganic chloride into organochlorine compounds in soil and decaying plant material. princeton.edunih.gov This provides a pathway for the formation of chlorinated paraffins and olefins from alkene precursors in the terrestrial environment.

Transformation of Chlorinated Paraffins: Conversely, short-chain chlorinated paraffins (SCCPs, C10-13), which are themselves major environmental pollutants, can undergo degradation to form chlorinated olefins. This occurs through the elimination of hydrogen chloride (HCl), a process that can be catalyzed by bacterial enzymes or occur abiotically at elevated temperatures. mdpi.com

Analysis: The analysis of these transformation products is challenging due to the complexity of the mixtures, which contain thousands of different congeners and isomers. The primary analytical techniques employed are gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). Specifically, GC with electron capture negative ionization mass spectrometry (GC-ECNI-MS) is a common method for analyzing chlorinated paraffins and their olefinic transformation products.

Vi. Advanced Applications and Derivatives Research of C10 13 Alkenes

Polymer Chemistry and Advanced Materials

The reactivity of the double bond in C10-13 alkenes makes them valuable monomers for polymerization. They are foundational in the production of synthetic lubricants and can be incorporated into various copolymers to create specialty materials with tailored properties.

Polyalphaolefins (PAOs) in Synthetic Lubricant Formulations

Polyalphaolefins (PAOs) are high-performance synthetic base oils produced through the oligomerization of linear alpha-olefins (LAOs). researchgate.net Alkenes in the C10-13 range, particularly 1-decene (B1663960), are the predominant feedstocks for PAO production. accessengineeringlibrary.comresearchgate.net The process involves the catalytic combination of two or more olefin molecules to form dimers, trimers, and tetramers, which are then hydrogenated to create a saturated, stable hydrocarbon structure. researchgate.netaccessengineeringlibrary.com

The resulting PAOs are distinguished by their superior properties compared to conventional mineral oils, including a high viscosity index (VI), excellent thermal and oxidative stability, low volatility, and low pour points. researchgate.netchemceed.com These characteristics make them ideal for use in demanding applications such as automotive engine oils, gear oils, hydraulic fluids, and industrial lubricants where extreme temperatures and operating conditions are encountered. researchgate.net

Research has explored various catalytic systems to control the PAO synthesis, including conventional Lewis acids like boron trifluoride (BF3) and aluminum trichloride (B1173362) (AlCl3), as well as more advanced metallocene and ionic liquid catalysts. researchgate.net These newer catalysts offer the potential to create "tailor-made" PAOs with specific viscosity grades and performance attributes by controlling the degree of oligomerization and the polymer's microstructure. researchgate.net While 1-decene is the most common monomer, research has also utilized a range of monomers from 1-hexene (B165129) to 1-tetradecene (B72687) to produce PAOs with varying properties. researchgate.net

Table 1: Properties of PAOs Derived from Alpha-Olefins

| Property | Description | Advantage in Lubricants |

|---|---|---|

| High Viscosity Index (VI) | Lower rate of viscosity change with temperature. | Provides stable performance across a wide operating temperature range. researchgate.net |

| Low Pour Point | Remains fluid at very low temperatures. | Ensures good lubricant flow during cold starts, reducing engine wear. researchgate.net |

| High Thermal & Oxidative Stability | Resists breakdown and deposit formation at high temperatures. | Extends oil life and maintains engine cleanliness. chemceed.com |

| Low Volatility | Low tendency to evaporate at high temperatures. | Reduces oil consumption and emissions. researchgate.net |

Development of Copolymers and Specialty Polymers Utilizing C10-13 Olefin Monomers

Beyond PAOs, C10-13 olefins are employed as comonomers in the synthesis of various specialty polymers. By incorporating these longer-chain olefins into a polymer backbone, material properties such as flexibility, impact resistance, and thermal characteristics can be precisely modified.

One significant area is the development of copolymers with maleic anhydride (B1165640). Copolymers of maleic anhydride and aliphatic alpha-olefins, including those in the C6 to C10 range, can be synthesized to produce finely divided, filterable solid polymers. google.com These materials have applications as dispersants, emulsifiers, and sizing agents.

Another important class is the cyclic olefin copolymers (COCs). While typically formed from cyclic monomers like norbornene copolymerized with ethene, the principles of incorporating bulky, non-polar monomers to create amorphous polymers with high glass transition temperatures (Tg), excellent optical clarity, and low moisture absorption are relevant. wikipedia.orgresearchgate.net The use of C10-13 olefins in other copolymer systems, such as certain grafted olefin copolymers used as viscosity index (VI) improvers in lubricating oils, allows for the fine-tuning of lubricant performance. google.com These polymers help maintain the desired viscosity of the oil over a broad temperature range, enhancing engine protection and efficiency. google.com

Table 2: Specialty Polymers from C10-13 Olefin Monomers

| Polymer Type | C10-13 Olefin Role | Key Properties | Potential Applications |

|---|---|---|---|

| Olefin-Maleic Anhydride Copolymers | Comonomer | Dispersancy, Emulsification | Industrial dispersants, sizing agents. google.com |

| Grafted Olefin Copolymers | Grafting agent | Viscosity modification, Shear stability | Lubricant viscosity index improvers. google.com |

| Specialty Polyolefins | Comonomer | Increased flexibility, Lower density | Films, Molded parts, Adhesives. |

Surfactant and Detergent Chemistry

C10-13 alkenes are essential building blocks in the surfactant and detergent industry. Their hydrocarbon chain length is optimal for creating amphiphilic molecules that possess excellent cleaning and surface-active properties.

Synthesis and Performance of Alkylphenyl Sulfonates

A major application of C10-13 alkenes is in the production of linear alkylbenzene sulfonate (LAS), a workhorse anionic surfactant in the detergent industry. The synthesis involves two main steps: first, the C10-C13 olefins are used to alkylate benzene (B151609) in a Friedel-Crafts reaction, forming linear alkylbenzene (LAB). researchgate.net Second, the LAB is sulfonated to produce LAS. google.com